

Application Notes and Protocols for Conjugating Fluorescein Isothiocyanate (FITC) to Antibodies

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Compound of Interest

Compound Name: *Fluorescein-diacetate-5-
isothiocyanat*

Cat. No.: *B038052*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescein isothiocyanate (FITC) is a widely utilized fluorescent dye for labeling proteins, particularly antibodies, due to its high quantum yield and stability when conjugated.[1][2] The isothiocyanate group ($-N=C=S$) of FITC reacts with primary amine groups (such as the ϵ -amino group of lysine residues) on the antibody to form a stable thiourea bond.[3][4] This conjugation allows for the visualization and tracking of the antibody in various applications, including immunofluorescence microscopy, flow cytometry, and immunohistochemistry.[1][2]

This document provides a detailed protocol for the conjugation of FITC to antibodies, including methods for purification and characterization of the resulting conjugate.

Chemical Principle of Conjugation

The conjugation reaction involves the nucleophilic attack of the deprotonated primary amine group of a lysine residue on the antibody with the electrophilic isothiocyanate group of FITC. This reaction is most efficient at an alkaline pH (typically 9.0-9.5), which ensures that the amine groups are in their more reactive, deprotonated state.[3][5]

Key Experimental Parameters

Successful conjugation of FITC to antibodies depends on several critical parameters that should be optimized for each specific antibody.

Parameter	Recommended Range/Value	Notes
Antibody Concentration	≥ 2 mg/mL	A higher concentration can improve conjugation efficiency. [6]
FITC to Antibody Ratio (w/w)	40-80 μ g FITC per mg of antibody	This is a starting point; optimization is recommended by testing a range (e.g., 10-400 μ g/mg). [6]
FITC to Antibody Molar Ratio	5:1 to 20:1	These molar ratios generally result in fluorescein-to-protein (F/P) ratios of 1-6. [1]
Reaction pH	9.0 - 9.5	Use a carbonate-bicarbonate buffer to maintain the alkaline pH. [5]
Reaction Time	1 - 2 hours	Longer incubation times may not necessarily increase the degree of labeling. [6][7]
Reaction Temperature	Room Temperature	The reaction proceeds efficiently at room temperature. [6]
Optimal F/P Ratio	3 - 10 for IgG	Higher ratios can lead to solubility issues and fluorescence quenching. [6]

Experimental Protocols

Materials and Reagents

- Purified antibody (at least 2 mg/mL in an amine-free buffer like PBS)

- Fluorescein-5-isothiocyanate (FITC)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 0.5 M Carbonate-Bicarbonate Buffer (pH 9.0-9.5)
- Phosphate Buffered Saline (PBS), pH 7.4
- Gel filtration column (e.g., Sephadex G-25) or dialysis tubing
- Spectrophotometer

Protocol 1: Antibody Preparation

- **Buffer Exchange:** It is critical to remove any buffers containing primary amines (e.g., Tris) or sodium azide, as these will compete with the antibody for reaction with FITC.^{[8][9]} Dialyze the antibody solution against 1X PBS overnight at 4°C with at least two buffer changes. Alternatively, use a desalting column for rapid buffer exchange.
- **Determine Antibody Concentration:** After buffer exchange, measure the absorbance of the antibody solution at 280 nm (A₂₈₀). Calculate the concentration using the following formula for IgG:
 - Antibody Concentration (mg/mL) = A₂₈₀ / 1.4^[9]

Protocol 2: FITC Conjugation

- **Prepare FITC Solution:** Immediately before use, dissolve the required amount of FITC in anhydrous DMSO to a final concentration of 1-5 mg/mL.^{[6][7]} FITC is unstable in solution and should be used promptly.^[6]
- **Adjust Antibody Solution pH:** Add 1/10th volume of 0.5 M Carbonate-Bicarbonate Buffer (pH 9.0-9.5) to the antibody solution.
- **Initiate Conjugation:** While gently stirring, slowly add the calculated volume of the FITC/DMSO solution to the antibody solution.

- Incubation: Protect the reaction mixture from light by wrapping the tube in aluminum foil. Incubate at room temperature for 1-2 hours with gentle stirring or rotation.[\[6\]](#)[\[7\]](#)

Protocol 3: Purification of the Conjugate

It is essential to remove unreacted FITC from the conjugated antibody.

- Gel Filtration: Pass the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. The larger FITC-antibody conjugate will elute first, while the smaller, unconjugated FITC molecules will be retained and elute later.
- Dialysis: Alternatively, dialyze the reaction mixture against PBS at 4°C with several buffer changes over 24-48 hours until no free FITC is observed in the dialysis buffer.

Protocol 4: Characterization of the FITC-Antibody Conjugate

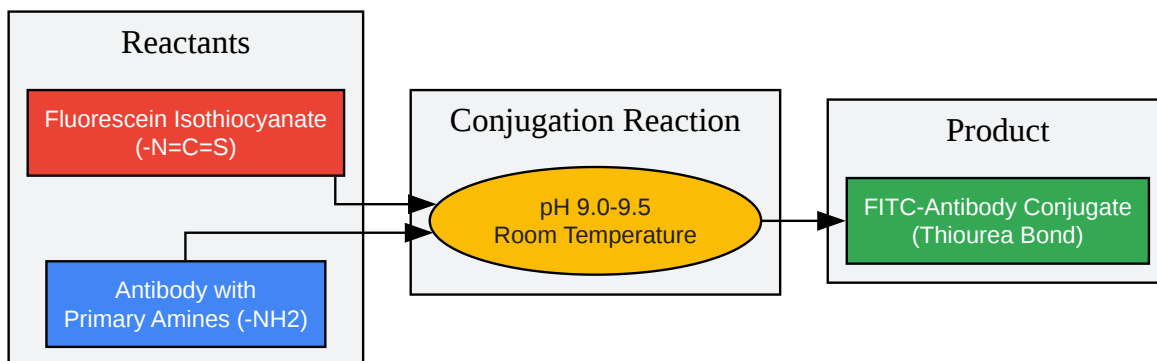
The degree of labeling, expressed as the fluorescein-to-protein (F/P) molar ratio, must be determined to ensure optimal performance.

- Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 495 nm (A495).
- Calculate Protein Concentration and F/P Ratio: Use the following formulas to determine the protein concentration and the F/P ratio:[\[1\]](#)[\[7\]](#)

Calculation	Formula
Corrected Protein Concentration (mg/mL)	$[A_{280} - (0.35 * A_{495})] / 1.4$
Molar Concentration of FITC	$A_{495} / 68,000$ (Molar extinction coefficient of FITC at 495 nm is $\sim 68,000 \text{ M}^{-1}\text{cm}^{-1}$)
Molar Concentration of Antibody (IgG)	$\text{Protein Concentration (mg/mL)} / 150,000$ (Molecular weight of IgG is $\sim 150,000 \text{ g/mol}$)
F/P Molar Ratio	$\text{Molar Concentration of FITC} / \text{Molar Concentration of Antibody}$

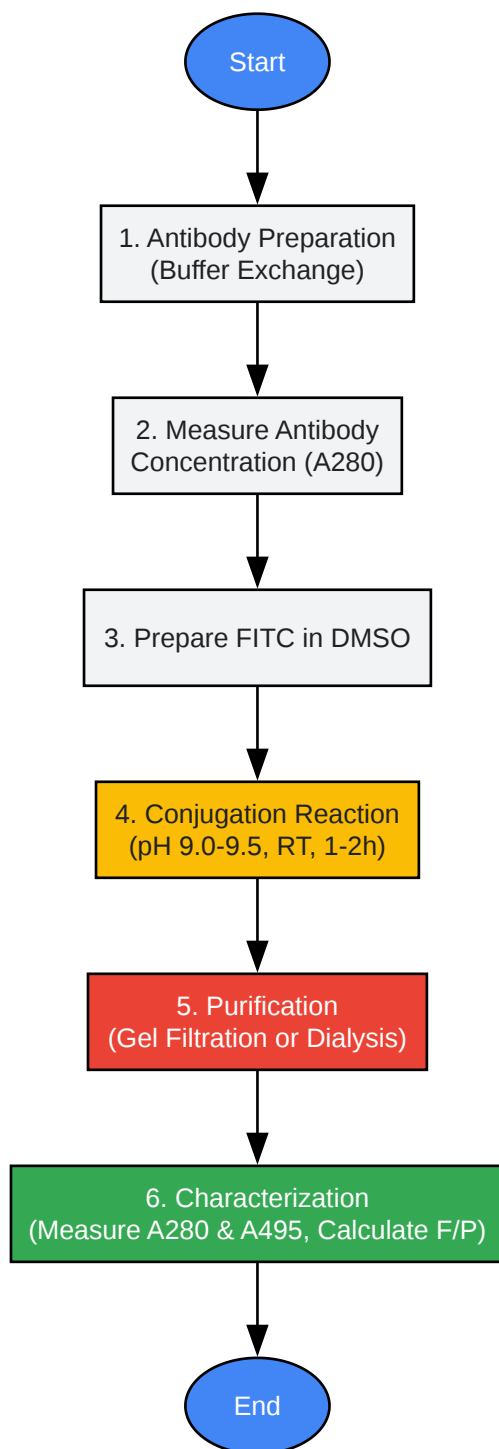
An optimal F/P ratio for most applications is between 3 and 10.[6]

Visualizations



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Caption: Chemical reaction of FITC with an antibody.



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